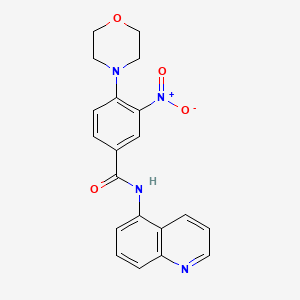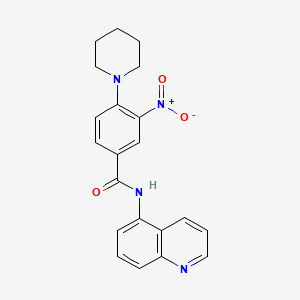
4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide
Übersicht
Beschreibung
4-(4-Morpholinyl)-3-nitro-N-5-quinolinylbenzamide is a complex organic compound that features a morpholine ring, a nitro group, and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide typically involves multi-step organic reactionsThe final step often involves the formation of the benzamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Morpholinyl)-3-nitro-N-5-quinolinylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The benzamide linkage can be formed or modified through coupling reactions using reagents like EDCI and DMAP.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: EDCI, DMAP, dichloromethane.
Major Products Formed
Reduction: Formation of 4-(4-morpholinyl)-3-amino-N-5-quinolinylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Modified benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Medicine
In medicine, this compound is investigated for its therapeutic properties. Its interactions with cellular pathways and molecular targets are of interest for developing new treatments for various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Wirkmechanismus
The mechanism of action of 4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and quinoline moiety contribute to the compound’s ability to bind to specific targets, modulating their activity and influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gefitinib: A quinazoline derivative used as a tyrosine kinase inhibitor in cancer treatment.
LY-294002: A morpholine-containing compound that inhibits phosphatidylinositol 3-kinase.
Uniqueness
4-(4-Morpholinyl)-3-nitro-N-5-quinolinylbenzamide is unique due to its combination of a morpholine ring, nitro group, and quinoline moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-20(22-17-5-1-4-16-15(17)3-2-8-21-16)14-6-7-18(19(13-14)24(26)27)23-9-11-28-12-10-23/h1-8,13H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWKQJMJUQRLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B4154955.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4154968.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B4154972.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B4154984.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4154987.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[(5-methyl-2-furyl)methyl]amine](/img/structure/B4154997.png)
![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B4155018.png)
![2-chloro-N-{3-chloro-4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4155032.png)
![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4155036.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B4155044.png)
![2-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)benzonitrile](/img/structure/B4155048.png)
![N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4155052.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4155066.png)
